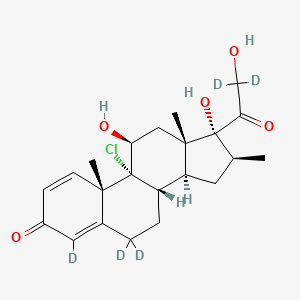

Beclomethasone-d5

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

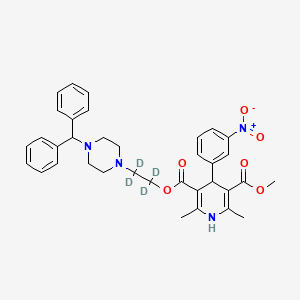

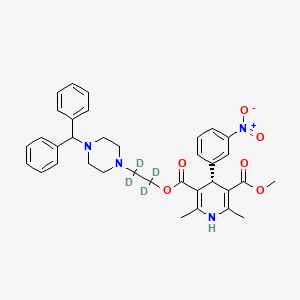

Beclomethasone-d5 is a deuterium labeled form of Beclometasone . Beclomethasone is a synthetic glucocorticoid with anti-inflammatory and immunomodulating properties . It is used to help control the symptoms of asthma and improve breathing . It is used when a patient’s asthma has not been controlled sufficiently on other asthma medicines, or when a patient’s condition is so severe that more than one medicine is needed every day .

Synthesis Analysis

The enhanced solubilization performance of a poorly soluble drug, beclomethasone dipropionate (BDP), was investigated using hydroxypropyl-β-cyclodextrin (HP-β-CD) and ethanol .

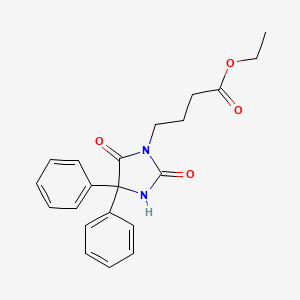

Molecular Structure Analysis

The molecular formula of this compound is C22H29ClO5 . The structure of this compound is a 17alpha-hydroxy steroid that is prednisolone in which the hydrogens at the 9alpha and 16beta positions are substituted by a chlorine and a methyl group, respectively .

Chemical Reactions Analysis

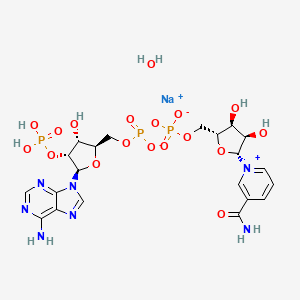

This compound is the deuterium labeled Beclometasone . Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .

Physical and Chemical Properties Analysis

The molecular weight of this compound is 408.9 g/mol . This compound is a 17alpha-hydroxy steroid, a 20-oxo steroid, a 21-hydroxy steroid, a corticosteroid, a glucocorticoid, a 3-oxo-Delta (1),Delta (4)-steroid, a chlorinated steroid, a primary alpha-hydroxy ketone and a tertiary alpha-hydroxy ketone .

Aplicaciones Científicas De Investigación

Nebulizers for Asthma and Inflammatory Lung Diseases : Waldrep et al. (1994) investigated the performance of 18 continuous-flow jet nebulizers using a liposomal formulation of Beclomethasone Dipropionate (Bec-DP). This study is significant for selecting suitable nebulizers for treating asthma and other inflammatory lung diseases with glucocorticoid liposome aerosols (Waldrep et al., 1994).

Gastrointestinal Graft-Versus-Host Disease : McDonald (2007) discussed the use of oral Beclomethasone Dipropionate in treating gastrointestinal graft-versus-host disease following allogeneic hematopoietic cell transplantation. This research highlighted the efficacy of Beclomethasone Dipropionate in reducing mortality and treatment failure in this condition (McDonald, 2007).

Micronizing Beclomethasone for Pulmonary Delivery : Charpentier et al. (2008) focused on micronizing Beclomethasone-17,21-Dipropionate using the rapid expansion of supercritical solution (RESS) technique for pulmonary delivery, particularly for asthma treatment (Charpentier, Jia, & Lucky, 2008).

Engineering Ultrafine Particles for Inhalation : Xu et al. (2012) engineered ultrafine particles of Beclomethasone Dipropionate for dry powder inhalation, enhancing its effectiveness in asthma treatment (Xu et al., 2012).

X-ray Crystallography of Beclomethasone Dipropionate : Harris et al. (2003) and Kuehl et al. (2003) conducted studies on the crystal structure of Beclomethasone Dipropionate using X-ray crystallography, providing valuable insights into its chemical composition and properties (Harris, Carducci, & Myrdal, 2003); (Kuehl, Carducci, & Myrdal, 2003).

Microparticle Production for Pulmonary Delivery : Bakhbakhi et al. (2006) explored the gas-antisolvent (GAS) process for producing microparticles of Beclomethasone-17,21-Dipropionate suitable for pulmonary delivery, highlighting a green alternative to pharmaceutical recrystallization (Bakhbakhi, Charpentier, & Rohani, 2006).

Safety and Tolerance in Pulmonary Delivery : Waldrep et al. (1997) conducted a study on the tolerance and safety of Beclomethasone-DLPC liposome aerosol in volunteers, important for asthma treatment (Waldrep et al., 1997).

Immunomodulatory Effects : Chatzopoulou et al. (2016) studied the immunomodulatory effects of the synthetic glucocorticoid Beclomethasone in zebrafish, providing insights into its anti-inflammatory activity (Chatzopoulou et al., 2016).

Oral Administration for Intestinal GVHD : McDonald et al. (1998) researched oral Beclomethasone Dipropionate for treating intestinal graft-versus-host disease, demonstrating its effectiveness in reducing recurrent intestinal symptoms (McDonald et al., 1998).

Entrapment Measurement in Liposomes : Batavia et al. (2001) examined methodologies to estimate the maximum incorporation of Beclomethasone Dipropionate in liposomes, crucial for drug delivery systems (Batavia, Taylor, Craig, & Thomas, 2001).

Mecanismo De Acción

Target of Action

Beclomethasone-d5 is a deuterated compound of Beclomethasone . The primary target of this compound is the glucocorticoid receptor . This receptor mediates the therapeutic action of this compound . Glucocorticoid receptors are involved in the regulation of various physiological processes, including immune response and inflammation.

Mode of Action

This compound, like Beclomethasone, is a prodrug . It is rapidly converted into its active metabolite, beclomethasone 17-monopropionate (17-BMP) , upon administration . This metabolite has a high binding affinity for the glucocorticoid receptor . The binding of 17-BMP to the glucocorticoid receptor leads to anti-inflammatory, antipruritic, and anti-allergy effects .

Biochemical Pathways

It is known that the activation of the glucocorticoid receptor by 17-bmp leads to the attenuation of inflammatory responses . This is achieved by suppressing the actions of various inflammatory cells, such as mast cells, eosinophils, basophils, lymphocytes, macrophages, and neutrophils .

Pharmacokinetics

The pharmacokinetics of this compound are expected to be similar to those of Beclomethasone. Beclomethasone is rapidly converted into 17-BMP upon administration . The absolute bioavailability of inhaled Beclomethasone is low (2%), but the bioavailability of the active metabolite 17-BMP is high (62%) for inhaled dosing . Approximately 36% of this is due to pulmonary absorption .

Result of Action

The binding of 17-BMP to the glucocorticoid receptor results in anti-inflammatory, antipruritic, and anti-allergy effects . This leads to the reduction of symptoms in various inflammatory conditions, such as asthma, allergic rhinitis, and dermatoses .

Action Environment

The efficacy and safety of this compound are likely to be influenced by various environmental factors, although specific studies on this compound are lacking. For Beclomethasone, it has been shown that its effectiveness can be influenced by the method of administration . For example, inhaled Beclomethasone remains active locally in the lung without causing significant side effects associated with systemic corticosteroids .

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

Beclomethasone-d5 interacts with the glucocorticoid receptor, mediating its therapeutic action . It is a prodrug of an active metabolite beclomethasone 17-monopropionate (17-BMP), which has potent anti-inflammatory activity .

Cellular Effects

This compound, through its active metabolite 17-BMP, exerts anti-inflammatory effects on various types of cells . It influences cell function by modulating cell signaling pathways and gene expression, thereby reducing inflammation .

Molecular Mechanism

This compound is rapidly converted into 17-BMP upon administration . 17-BMP acts on the glucocorticoid receptor to mediate its therapeutic action . This interaction results in changes in gene expression, leading to its anti-inflammatory effects .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings . It has been shown to synergistically relax human bronchi, with the extent of this interaction being very strong at low-to-medium concentrations .

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with different dosages . For instance, a study showed that a hydrogel formulation of this compound successfully treated sub-chronic dermatitis in an animal model within a shorter period of time compared to a commercial cream .

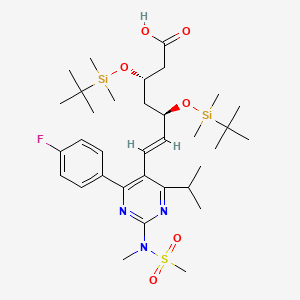

Metabolic Pathways

This compound is involved in metabolic pathways mediated by esterases CYP3A . It is rapidly and extensively hydrolyzed to form beclomethasone-17-monopropionate (17-BMP), beclomethasone-21-monopropionate (21-BMP), and beclomethasone (BOH) .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It has negligible oral and intranasal bioavailability due to extensive presystemic conversion of this compound to 17-BMP in the lung .

Subcellular Localization

Given its mechanism of action, it is likely to be localized in the cytoplasm where it interacts with the glucocorticoid receptor .

Propiedades

IUPAC Name |

(8S,9R,10S,11S,13S,14S,16S,17R)-9-chloro-4,6,6-trideuterio-17-(2,2-dideuterio-2-hydroxyacetyl)-11,17-dihydroxy-10,13,16-trimethyl-8,11,12,14,15,16-hexahydro-7H-cyclopenta[a]phenanthren-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29ClO5/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,23)17(26)10-20(16,3)22(12,28)18(27)11-24/h6-7,9,12,15-17,24,26,28H,4-5,8,10-11H2,1-3H3/t12-,15-,16-,17-,19-,20-,21-,22-/m0/s1/i4D2,9D,11D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBMKJKDGKREAPL-PAEDUFRWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)Cl)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

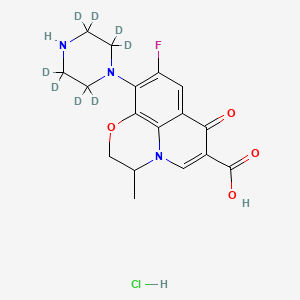

Isomeric SMILES |

[2H]C1=C2[C@](C=CC1=O)([C@]3([C@H](C[C@]4([C@H]([C@@H]3CC2([2H])[2H])C[C@@H]([C@@]4(C(=O)C([2H])([2H])O)O)C)C)O)Cl)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29ClO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S,3S,4S,5R,6S)-6-[(2S,3aR,7aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B563754.png)

![(2S,3S,4S,5R,6S)-6-[(3S)-2-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-3-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B563763.png)